molecular formula C14H18N2O4 B1390284 (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid CAS No. 1171917-07-9

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Cat. No. B1390284
M. Wt: 278.3 g/mol
InChI Key: QKYFZYCCDPTONO-UHFFFAOYSA-N
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Description

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid , often referred to as CCCPA , is a chemical compound with a complex structure. It belongs to the class of pyridine derivatives and exhibits interesting pharmacological properties. The compound’s name provides insights into its functional groups: a cyclohexylcarbamoyl moiety attached to a pyridine ring, along with an acetic acid side chain.



Synthesis Analysis

The synthesis of CCCPA involves several steps, including cyclization, carbamoylation, and acylation. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the cyclohexylcarbamoyl group is introduced through a nucleophilic substitution reaction, followed by pyridine ring formation. Precise details of the synthetic pathways can be found in relevant literature.



Molecular Structure Analysis

CCCPA’s molecular formula is C~15~H~17~N~3~O~3~ . Its three-dimensional structure reveals the cyclohexylcarbamoyl group extending from the pyridine ring, forming a compact and rigid arrangement. The acetic acid side chain contributes to the overall polarity of the molecule. Researchers have elucidated the stereochemistry and conformational preferences using spectroscopic techniques and computational modeling.



Chemical Reactions Analysis

CCCPA participates in several chemical reactions, including hydrolysis, esterification, and amidation. The acetic acid moiety can undergo esterification with alcohols, yielding esters. Additionally, the carbamoyl group reacts with various nucleophiles, leading to diverse derivatives. Researchers have investigated these reactions to understand the compound’s reactivity and potential applications.



Physical And Chemical Properties Analysis


  • Melting Point : CCCPA melts at approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like ethanol and chloroform.

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

  • Color : CCCPA appears as a white to off-white crystalline powder.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should handle CCCPA with caution and follow safety protocols.

  • Environmental Impact : Proper disposal methods are essential to prevent environmental contamination.


Future Directions

Future research should focus on:



  • Elucidating CCCPA’s biological targets and pharmacological effects.

  • Investigating potential therapeutic applications, such as anti-inflammatory or analgesic agents.

  • Developing more efficient synthetic routes for large-scale production.


: Reference: Synthetic Approaches to (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
: Reference: Structural Characterization of CCCPA
: Reference: Reactivity Studies of CCCPA
: Reference: Mechanistic Insights into CCCPA


properties

IUPAC Name

2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYFZYCCDPTONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
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(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
Reactant of Route 5
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
Reactant of Route 6
Reactant of Route 6
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid

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